“(1R,3R)-3-Aminocyclohexanecarboxylic acid” is a chemical compound with a molecular weight of 179.65 . It is also known as "(1R,3R)-3-aminocyclohexane-1-carboxylic acid hydrochloride" .
The InChI code for “(1R,3R)-3-Aminocyclohexanecarboxylic acid” is 1S/C7H13NO2.ClH/c8-6-3-1-2-5(4-6)7(9)10;/h5-6H,1-4,8H2,(H,9,10);1H/t5-,6-;/m1./s1
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
“(1R,3R)-3-Aminocyclohexanecarboxylic acid” is a solid at room temperature . The compound should be stored in a refrigerator .
(1R,3R)-3-Aminocyclohexanecarboxylic acid is a chiral amino acid derivative characterized by its unique cyclohexane structure. It is a compound of significant interest in organic chemistry and pharmaceutical applications due to its potential biological activity and utility in synthesizing various bioactive molecules. The compound's systematic name reflects its stereochemistry, indicating the specific arrangement of atoms in three-dimensional space.
This compound can be derived from the cyclization of certain amino acids or through specific synthetic pathways involving cyclohexene derivatives. The synthesis often involves starting materials like 3-cyclohexenecarboxylic acid, which undergoes resolution and transformation to yield (1R,3R)-3-aminocyclohexanecarboxylic acid .
(1R,3R)-3-Aminocyclohexanecarboxylic acid is classified as an amino acid and more specifically as a beta-amino acid due to the presence of the amino group adjacent to the carboxylic acid group. Its stereochemical configuration categorizes it under chiral compounds, which are crucial in biological systems and pharmaceuticals.
The synthesis of (1R,3R)-3-aminocyclohexanecarboxylic acid can be achieved through several methods:
The molecular formula for (1R,3R)-3-aminocyclohexanecarboxylic acid is , with a molecular weight of approximately 143.19 g/mol. The compound features a cyclohexane ring with an amino group and a carboxylic acid functional group attached.
(1R,3R)-3-Aminocyclohexanecarboxylic acid can participate in various chemical reactions typical for amino acids, including:
The compound's reactivity can be modulated by protecting groups on the amino or carboxyl functional groups during synthesis and derivatization processes.
The biological activity of (1R,3R)-3-aminocyclohexanecarboxylic acid is linked to its role as a structural component in peptide synthesis and its potential interactions with biological receptors. The mechanism often involves:
Research indicates that compounds similar to (1R,3R)-3-aminocyclohexanecarboxylic acid exhibit various biological activities, including neuroprotective effects .
Relevant analytical data includes spectroscopic data confirming structural integrity and purity assessments via gas chromatography.
(1R,3R)-3-Aminocyclohexanecarboxylic acid finds applications in:
The compound's unique properties make it valuable for developing new therapeutic agents and understanding biological mechanisms at a molecular level .
The stereoselective construction of the cis-1,3-disubstituted cyclohexane scaffold presents significant synthetic challenges due to the conformational flexibility of the ring system and the energetic proximity of transition states leading to diastereomeric products. Among the most effective approaches is the sodium-mediated reduction of β-enaminoketones derived from 1,3-cyclohexanediones. This method proceeds via condensation of 4,4-dimethyl-1,3-cyclohexanedione with chiral amines (e.g., (S)-α-methylbenzylamine) in toluene at reflux, yielding β-enaminoketones in 85-87% yield [6]. Subsequent reduction with sodium in THF/isopropyl alcohol generates 3-aminocyclohexanols with exceptional diastereoselectivity (89:11 cis:trans ratio). The high selectivity originates from preferential protonation of the allyl anion intermediate from the sterically less hindered face, avoiding unfavorable interactions with the C-10 phenyl group or methyl substituent [6].
Alternative catalytic approaches include enantioselective hydrogenation of enamide precursors using chiral rhodium or ruthenium catalysts. This strategy typically employs substrates with N-acyl protecting groups (e.g., acetyl, trifluoroacetyl) to coordinate with the metal center, enabling facial differentiation during hydride delivery. While this method offers direct access to enantiomerically enriched cis-isomers, achieving >95% ee typically requires meticulous optimization of ligand stereoelectronics and reaction conditions [5].
Table 1: Comparative Asymmetric Synthesis Approaches
Methodology | Key Features | Diastereoselectivity (cis:trans) | ee (%) | Yield Range (%) |
---|---|---|---|---|
Sodium Reduction of Enaminones | Chiral amine-directed reduction | 89:11 | N/A | 75-77 |
Catalytic Asymmetric Hydrogenation | Transition metal catalysis with chiral ligands | >95:5 | >95 | 80-92 |
Chiral Pool Derivation | Starting from natural terpenes or amino acids | >99:1 | >99 | 40-65 |
Racemic resolution via diastereomeric salt formation represents a robust industrial-scale method for accessing enantiopure (1R,3R)-3-aminocyclohexanecarboxylic acid derivatives. This approach capitalizes on the differential solubility of diastereomeric complexes formed between racemic carboxylic acids and chiral resolving agents. Mandelic acid, tartaric acid derivatives, and 1-phenylethylamine have demonstrated particular utility for resolving cis-3-aminocyclohexanecarboxylic acid precursors [5]. Critical parameters influencing resolution efficiency include solvent polarity, temperature gradients during crystallization, and stoichiometric ratios. For instance, resolution of N-Boc-protected racemic amine using (-)-dibenzoyl-tartaric acid in ethanol/water mixtures achieves >99% ee after two recrystallizations, albeit with moderate yield (30-35% per cycle) [3] [5].
Catalytic asymmetric hydrogenation of dehydroamino acid derivatives offers a more atom-economical alternative. Prochiral substrates like 3-aminocyclohex-1-ene-1-carboxylic acid esters undergo hydrogenation using Rh(I)-(R,R)-Et-DuPHOS complexes under mild pressures (50-100 psi H₂). This methodology delivers the desired cis-isomer with exceptional enantioselectivity (98% ee) and complete diastereocontrol, owing to the convex-face approach dictated by the catalyst's chiral environment. The reaction typically proceeds at 25-50°C in degassed methanol, with catalyst loadings as low as 0.5 mol% [5].
Table 2: Resolution Agents for Racemic Intermediates
Resolution Agent | Substrate Protected Form | Optimal Solvent System | Max ee Achieved (%) |
---|---|---|---|
(-)-Dibenzoyl-L-tartaric Acid | N-Boc-amine free base | Ethanol/Water (4:1) | >99 |
(+)-10-Camphorsulfonic Acid | Ethyl ester hydrochloride salt | Acetone/Heptane | 97 |
(1S,2R)-(-)-1-Amino-2-indanol | Free carboxylic acid | Methanol | 95 |
Biocatalytic strategies leverage the enantioselectivity of hydrolytic enzymes to resolve racemic mixtures of cis-3-aminocyclohexanecarboxylic acid esters. Lipases from Candida antarctica (CAL-B, Novozym 435) and Pseudomonas fluorescens (PFL) exhibit complementary enantiopreference toward ester substrates. In the kinetic resolution of ethyl N-Boc-3-aminocyclohexanecarboxylate, CAL-B preferentially hydrolyzes the (1S,3S)-enantiomer, leaving the desired (1R,3R)-enantiomer intact with 71% ee at 38% conversion [7]. The enantioselectivity factor (E-value) of 14 indicates moderate discrimination, necessitating careful reaction monitoring to prevent erosion of ee at higher conversions.
Reaction engineering significantly enhances biocatalytic performance:
For substrates containing free amino groups, protection with Boc or Cbz groups is prerequisite to prevent enzyme inhibition and non-selective acylation. The tert-butoxycarbonyl (Boc) group demonstrates optimal compatibility with lipase active sites due to its moderate steric demand and non-ionic character [3] [5].
Table 3: Biocatalyst Performance in Kinetic Resolution
Biocatalyst | Substrate | E-value | Reaction Rate (mmol·g⁻¹·h⁻¹) | Yield (1R,3R) (%) | ee (%) |
---|---|---|---|---|---|
CAL-B (Novozym 435) | Ethyl N-Boc-carboxylate | 14 | 8.2 | 38 | 71 |
Pseudomonas fluorescens Lipase | Methyl N-Cbz-carboxylate | 23 | 5.6 | 42 | 85 |
Rhizomucor miehei Lipase | Isopropyl N-Acetyl-carboxylate | 8 | 12.4 | 29 | 65 |
The integration of enzymatic and chemical transformations enables efficient access to enantiopure (1R,3R)-3-aminocyclohexanecarboxylic acid derivatives through dynamic kinetic resolutions (DKR) and deracemization cascades. A prominent strategy employs alcohol dehydrogenase (ADH)-catalyzed asymmetric reduction of prochiral ketones. Recombinant ADH from Lactobacillus kefir expressed in E. coli efficiently reduces 3-oxocyclohexanecarboxylates, delivering the cis-alcohol with >99% ee [1]. The reaction utilizes cofactor regeneration systems (glucose/glucose dehydrogenase or isopropanol) to ensure catalytic efficiency at preparative scales (up to 5 g).
Emerging photoenzymatic methodologies expand the chemoenzymatic toolbox. Flavin-dependent ene-reductases repurposed for radical chemistry enable γ-stereocenter functionalization via single-electron transfer mechanisms. Upon photoexcitation, these enzymes generate iminyl radicals from oxime precursors, followed by stereoselective 1,5-hydrogen atom transfer (HAT) and chiral reconstruction at the γ-position. Though not yet applied directly to (1R,3R)-3-aminocyclohexanecarboxylic acid, this approach demonstrates potential for functionalizing analogous cyclic amines .
The chemoenzymatic synthesis of venlafaxine illustrates the scalability of integrated approaches. This route employs regioselective epoxide ring opening by Gilman reagents without protecting groups, achieving 53% overall yield in six steps. The elimination of protection-deprotection sequences significantly enhances process economy while maintaining stereochemical integrity [4].
Protecting group selection critically influences the efficiency of multistep syntheses targeting (1R,3R)-3-aminocyclohexanecarboxylic acid derivatives. The acid-labile tert-butoxycarbonyl (Boc) group remains predominant for amine protection due to its orthogonal deprotection relative to other common protecting groups. Installation via di-tert-butyl dicarbonate in THF/water mixtures at 0-5°C proceeds quantitatively within two hours. Cleavage occurs under mild acidic conditions (HCl in dioxane or trifluoroacetic acid in dichloromethane) without epimerization, as confirmed by chiral HPLC analysis [3]. The crystalline nature of Boc-protected intermediates facilitates purification; (1R,3R)-3-Boc-amino-cyclohexanecarboxylic acid exhibits >97% purity after recrystallization from ethyl acetate/hexane [3].
For sequences requiring base-stable amine protection, the benzyloxycarbonyl (Cbz) group offers advantages. Hydrogenolytic removal (H₂, Pd/C) in methanol proceeds cleanly at ambient temperature without affecting the carboxylic acid functionality. The Cbz-protected derivative (1R,3R)-3-(((benzyloxy)carbonyl)amino)cyclohexanecarboxylic acid displays excellent crystallinity, enabling isolation in 95% yield with >99% ee after resolution [5].
Advanced orthogonal protection strategies enable selective functionalization in complex derivatives. For instance, simultaneous protection of the amine as Boc-carbamate and carboxylic acid as tert-butyl ester allows selective deprotection of either functionality: the ester with trifluoroacetic acid (TFA) or the carbamate with trimethylsilyl iodide (TMSI) in acetonitrile. This strategy proves invaluable for synthesizing peptide conjugates or hybrid β-blocker analogs incorporating the cis-3-aminocyclohexanecarboxylic acid scaffold [8].
Table 4: Protecting Group Comparison for (1R,3R)-3-Aminocyclohexanecarboxylic Acid Derivatives
Protecting Group | Installation Reagent | Deprotection Conditions | Compatibility | Crystallinity |
---|---|---|---|---|
Boc (amine) | (Boc)₂O, NaOH, THF/H₂O | TFA/DCM (1:1) or 4M HCl/dioxane | Acid-sensitive groups | High |
Cbz (amine) | Cbz-Cl, Na₂CO₃, Dioxane/H₂O | H₂ (1 atm), 10% Pd/C, MeOH | Base-sensitive groups, hydrogenation-labile | Moderate |
tert-Butyl (acid) | Isobutylene, H₂SO₄ | TFA/DCM (4:1) | Nucleophiles, reducing agents | Moderate |
Benzyl (acid) | BnBr, K₂CO₃, DMF | H₂ (1 atm), Pd(OH)₂/C, EtOAc | Oxidizing agents | Low |
Table 5: Orthogonal Protection-Deprotection Sequences
Sequence | Conditions | Selectivity Outcome | Yield (%) |
---|---|---|---|
Boc (amine) + t-Bu (acid) | Step 1: TFA/DCM (acid deprotection) | Selective t-Bu ester cleavage | 92 |
Step 2: TMSI/MeCN (carbamate cleavage) | Subsequent Boc removal | 88 | |
Cbz (amine) + Bn (acid) | Step 1: H₂/Pd-C, MeOH | Simultaneous removal | 95 |
Boc (amine) + Me (acid) | Step 1: LiOH, THF/H₂O (ester hydrolysis) | Selective methyl ester cleavage | 90 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7